4,5-dibromothiophene-2-carbonitrile
Description
4,5-Dibromothiophene-2-carbonitrile is a halogenated thiophene derivative featuring bromine atoms at positions 4 and 5 of the aromatic thiophene ring and a cyano (-CN) group at position 2. The electron-withdrawing cyano group enhances the electrophilic character of the thiophene ring, making it reactive toward nucleophilic or metal-catalyzed transformations.
Properties
CAS No. |
54521-49-2 |
|---|---|
Molecular Formula |
C5HBr2NS |
Molecular Weight |
266.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromothiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives. For instance, 4,5-dibromothiophene can be reacted with cyanogen bromide in the presence of a base to yield this compound . Another method involves the reaction of 4,5-dibromothiophene with a nitrile source under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by nitrile introduction. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts are often used in Suzuki or Stille coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Coupling: Biaryl or heteroaryl compounds.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
Organic Synthesis
4,5-Dibromothiophene-2-carbonitrile serves as an important building block in organic synthesis. Its unique structure allows it to participate in various reactions:
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced with other functional groups using nucleophiles such as Grignard reagents or organolithium compounds.
- Cross-Coupling Reactions: It can be utilized in Suzuki or Stille coupling reactions to form complex biaryl or heteroaryl compounds.
Material Science
In material science, this compound is explored for its potential in developing advanced materials:
- Organic Semiconductors: The electronic properties of this compound make it suitable for use in organic semiconductor devices.
- Conductive Polymers: Its incorporation into polymer matrices enhances conductivity and stability.
Medicinal Chemistry
Researchers are investigating the potential pharmaceutical applications of this compound:
- Antimicrobial Agents: Studies have indicated that derivatives of this compound may exhibit antimicrobial properties.
- Drug Development: The compound's structure allows for modifications that can lead to new drug candidates targeting various biological pathways.
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activity. The compound was subjected to nucleophilic substitution reactions yielding derivatives that showed improved efficacy against specific pathogens.
Case Study 2: Material Science
Research on the incorporation of this compound into polymer blends revealed significant improvements in electrical conductivity and thermal stability. These findings suggest its potential use in flexible electronic devices.
Case Study 3: Medicinal Chemistry
A recent investigation into the antimicrobial properties of modified derivatives of this compound showed promising results against resistant strains of bacteria, indicating its potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4,5-dibromothiophene-2-carbonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In material science, its electronic properties are exploited to develop semiconducting materials. The presence of bromine and nitrile groups allows for specific interactions with other molecules, facilitating its use in diverse chemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 4,5-dibromothiophene-2-carbonitrile and related compounds:
Key Observations:
- Electronic Effects: The bromine substituents in this compound impart strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in 2-amino-4,5-dimethylthiophene-3-carbonitrile. This difference significantly alters reactivity; bromine substituents favor electrophilic substitution or coupling reactions, while methyl groups stabilize the ring against oxidation .
- Steric and Conformational Features: The planar dihydrothiophene ring in 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile adopts a dihedral angle of ~87.2–92.8° with the morpholine substituent, suggesting steric hindrance may influence reactivity . In contrast, the fully aromatic thiophene core of this compound likely exhibits minimal steric distortion.
- Application Potential: Chromene-based carbonitriles (e.g., Compound 1E ) are often explored for biological activity, whereas brominated thiophenes like this compound are more relevant in materials science or as synthetic intermediates.
Reactivity Comparison
- Bromine vs. Methyl Substituents: Bromine atoms in this compound enable cross-coupling reactions, whereas methyl groups in 2-amino-4,5-dimethylthiophene-3-carbonitrile limit such reactivity but enhance thermal stability.
- Cyano Group Position: The cyano group at position 2 in the target compound may direct electrophilic substitution to positions 3 or 5, whereas cyano groups at position 3 (as in 2-amino-4,5-dimethylthiophene-3-carbonitrile) alter regioselectivity.
Physical and Spectroscopic Properties
Though experimental data for this compound are unavailable, inferences can be drawn from analogs:
- Melting Point : Brominated thiophenes generally exhibit higher melting points (e.g., >200°C) compared to methyl-substituted derivatives (e.g., Compound 1E melts at 223–227°C ).
- IR Spectroscopy: The cyano group in all compounds shows a characteristic absorption near 2,200 cm⁻¹, as seen in Compound 1E (2,204 cm⁻¹) .
- NMR: In 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, the morpholine protons resonate at δ 3.68–3.87 ppm, while methyl groups in 2-amino-4,5-dimethylthiophene-3-carbonitrile appear as singlets near δ 2.3–2.5 ppm .
Biological Activity
4,5-Dibromothiophene-2-carbonitrile is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring bromine and nitrile functional groups, imparts distinct biological activities and reactivity patterns. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHBrN. The presence of bromine atoms at the 4 and 5 positions of the thiophene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution and coupling reactions. These reactions facilitate the formation of biologically active derivatives that can interact with various biological targets.
Key Mechanisms:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, leading to compounds with diverse biological properties.
- Cross-Coupling Reactions : In the presence of palladium catalysts, it can undergo cross-coupling reactions to form complex molecules with potential therapeutic effects.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from it have demonstrated inhibitory activity against key enzymes involved in cancer cell proliferation.
Case Study Findings:
- A study reported that certain derivatives had IC values in the low micromolar range, indicating significant potency against cancer cell lines .
- Specifically, compounds with furan or piperidine substituents showed enhanced inhibitory activity compared to unsubstituted variants .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for their effectiveness against pathogens responsible for common infections.
Research Insights:
- Compounds derived from this compound showed varying degrees of antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive bacteria .
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of novel therapeutic agents. Its derivatives are being explored for their potential as:
- Anticancer agents : Targeting specific pathways involved in tumor growth.
- Antimicrobial agents : Developing new treatments for resistant bacterial strains.
- Organic semiconductors : Leveraging its electronic properties for material science applications .
Comparative Analysis with Related Compounds
| Compound Name | IC (µM) | Biological Activity |
|---|---|---|
| 4-Bromothiophene-2-carbonitrile | 10.0 | Moderate anticancer activity |
| 5-Bromothiophene-2-carbonitrile | 15.0 | Antimicrobial properties |
| This compound | 1.6 | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
